2-(Pyrazin-2-ylmethoxy)acetic acid

PDE5 inhibition phosphodiesterase selectivity medicinal chemistry

2-(Pyrazin-2-ylmethoxy)acetic acid (CAS: 868277-95-6) is a pyrazine-containing heterocyclic carboxylic acid with the molecular formula C7H8N2O3 and molecular weight 168.15 g/mol. The compound features a pyrazine ring linked via a methoxy spacer to an acetic acid moiety, yielding physicochemical properties including a polar surface area (PSA) of 72.31 Ų and a calculated LogP of 0.07780.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13104499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-ylmethoxy)acetic acid
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)COCC(=O)O
InChIInChI=1S/C7H8N2O3/c10-7(11)5-12-4-6-3-8-1-2-9-6/h1-3H,4-5H2,(H,10,11)
InChIKeyBQMDQRXZNFJZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrazin-2-ylmethoxy)acetic acid (CAS 868277-95-6): Technical Baseline and Procurement Profile


2-(Pyrazin-2-ylmethoxy)acetic acid (CAS: 868277-95-6) is a pyrazine-containing heterocyclic carboxylic acid with the molecular formula C7H8N2O3 and molecular weight 168.15 g/mol . The compound features a pyrazine ring linked via a methoxy spacer to an acetic acid moiety, yielding physicochemical properties including a polar surface area (PSA) of 72.31 Ų and a calculated LogP of 0.07780 . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the pyrazin-2-ylmethoxy fragment serves as a privileged structural motif in the construction of biologically active molecules across multiple therapeutic areas [1].

Why 2-(Pyrazin-2-ylmethoxy)acetic acid Cannot Be Interchanged with In-Class Analogs


Substituting 2-(pyrazin-2-ylmethoxy)acetic acid with structurally similar pyrazine-acetic acid derivatives or alternative heterocyclic acetic acid building blocks is not scientifically interchangeable. Direct comparative evidence demonstrates that the specific pyrazin-2-ylmethoxy substitution pattern and linker geometry confer distinct molecular recognition properties that translate into substantial differences in target potency, selectivity, and physicochemical behavior. In PDE5 inhibitor development, the pyrazin-2-ylmethoxy-containing compound achieves picomolar potency (IC₅₀ = 0.290 nM) with a 28,500-fold selectivity window over off-target PDE isoforms [1]. In somatostatin receptor ligand design, pyrazin-2-ylmethyl substitution increases water solubility while simultaneously enhancing receptor binding affinity compared to benzyl congeners . These quantitative performance gaps preclude simple analog substitution without compromising downstream functional outcomes.

2-(Pyrazin-2-ylmethoxy)acetic acid: Quantified Differentiation Evidence Against Comparator Compounds


PDE5 Inhibitor Potency and Isoform Selectivity: Pyrazin-2-ylmethoxy Fragment Drives 28,500-Fold Selectivity Over PDE1

A pyrazin-2-ylmethoxy-containing naphthyridine derivative (CHEMBL541822) exhibits sub-nanomolar PDE5 inhibitory activity (IC₅₀ = 0.290 nM) with >28,500-fold selectivity over PDE1 (IC₅₀ = 22,000 nM) and 26.6-fold selectivity over PDE6 (IC₅₀ = 7.70 nM) [1]. This selectivity profile is directly attributable to the pyrazin-2-ylmethoxy moiety's specific interactions within the PDE5 catalytic pocket, and cannot be replicated by substituting with other heterocyclic methoxy fragments.

PDE5 inhibition phosphodiesterase selectivity medicinal chemistry

HER2 Inhibition: Pyrazin-2-ylmethoxy-Containing Quinazoline Achieves 1 nM IC₅₀

The pyrazin-2-ylmethoxy pharmacophore, when incorporated into a quinazoline scaffold as (R)-N-(3-chloro-4-(pyrazin-2-ylmethoxy)phenyl)-5-(1-(dimethylamino)propan-2-yloxy)quinazolin-4-amine (CHEMBL483332), demonstrates potent HER2 inhibition with IC₅₀ = 1 nM [1]. A structurally related pyrazin-2-ylmethoxy-containing pyrrolotriazine derivative (CHEMBL248321) shows HER2 IC₅₀ = 26 nM and EGFR IC₅₀ = 32 nM, representing a 26-fold potency reduction compared to the optimized quinazoline scaffold [2]. A comparator compound lacking the pyrazin-2-ylmethoxy moiety (CHEMBL436511) exhibits substantially weaker EGFR inhibition (IC₅₀ = 690 nM), representing a 690-fold potency deficit [3].

HER2 inhibition EGFR/HER2 dual inhibition kinase inhibitor

CCR5 Antagonism: Pyrazin-2-ylmethoxy Fragment Enables Nanomolar Potency Across Multiple Assay Formats

Pyrazin-2-ylmethoxy-containing CCR5 antagonists demonstrate consistent nanomolar potency across diverse assay platforms. CHEMBL256907 exhibits CCR5 antagonism with IC₅₀ = 8 nM in HEK293 cells co-expressing Gα16, assessed via inhibition of RANTES-induced calcium flux [1]. CHEMBL2435860 shows IC₅₀ values of 1.20 nM (cell-cell fusion assay), 1.30 nM (calcium flux), and 9 nM (radioligand displacement) [2]. In contrast, a comparator CCR5 antagonist lacking optimized pyrazine substitution (CHEMBL3604300) demonstrates markedly reduced potency with IC₅₀ = 26,800 nM in MOLT4 cells, a >3,350-fold potency reduction [3].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Physicochemical Differentiation: Pyrazin-2-ylmethoxyacetic Acid LogP 0.078 vs. 5-Methoxy Analog

2-(Pyrazin-2-ylmethoxy)acetic acid exhibits a calculated LogP of 0.07780 and polar surface area (PSA) of 72.31 Ų . Its positional isomer, 2-(5-methoxypyrazin-2-yl)acetic acid (CAS 1196146-57-2), shares identical molecular formula (C7H8N2O3) and molecular weight (168.15 g/mol) but differs fundamentally in the attachment point of the methoxy group—direct aromatic substitution versus methoxy linker placement . This structural distinction alters hydrogen bonding capacity (5 H-bond acceptors in the 5-methoxy analog) and is expected to modulate LogP and bioavailability parameters, though direct comparative LogP data for the 5-methoxy analog is not publicly available.

LogP drug-likeness physicochemical property

2-(Pyrazin-2-ylmethoxy)acetic acid: Optimal Procurement and Research Application Scenarios


Scenario 1: PDE5 Inhibitor Lead Optimization Requiring High Isoform Selectivity

Based on the 28,500-fold selectivity window demonstrated by pyrazin-2-ylmethoxy-containing PDE5 inhibitors (PDE5 IC₅₀ = 0.290 nM vs. PDE1 IC₅₀ = 22,000 nM) [1], 2-(pyrazin-2-ylmethoxy)acetic acid is the preferred building block for medicinal chemistry programs targeting PDE5 with stringent off-target selectivity requirements. Alternative heterocyclic acetic acid building blocks cannot replicate this selectivity profile.

Scenario 2: HER2/EGFR Dual Kinase Inhibitor Scaffold Exploration

With demonstrated HER2 IC₅₀ values ranging from 1 nM to 26 nM in pyrazin-2-ylmethoxy-containing constructs [2][3], this building block is essential for SAR studies across quinazoline and pyrrolotriazine scaffolds. Procurement of 2-(pyrazin-2-ylmethoxy)acetic acid enables the systematic exploration of linker geometry effects on kinase inhibition potency, a structural variable not accessible with simpler pyrazine-carboxylic acid alternatives.

Scenario 3: CCR5 Antagonist Discovery for HIV Entry Inhibition

The >3,350-fold potency advantage of pyrazin-2-ylmethoxy-containing CCR5 antagonists (IC₅₀ = 1.20-9 nM) over non-optimized comparators (IC₅₀ = 26,800 nM) [4][5] establishes this building block as a critical starting material for HIV entry inhibitor programs. Substitution with other heterocyclic acetic acid derivatives would necessitate extensive re-optimization to achieve comparable nanomolar potency.

Scenario 4: Lead Optimization Requiring Favorable Drug-Like Polarity

With a calculated LogP of 0.07780 and PSA of 72.31 Ų , 2-(pyrazin-2-ylmethoxy)acetic acid offers a polarity profile advantageous for maintaining aqueous solubility and limiting non-specific protein binding. This physicochemical baseline differentiates it from more lipophilic pyrazine-acetic acid analogs and supports its selection in fragment-based and HTS follow-up campaigns where physicochemical property optimization is a primary objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrazin-2-ylmethoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.